5,6-difluoropyridine-3-carboxylic Acid
Overview
Description
5,6-Difluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in the pyridine ring significantly alters its reactivity and physical characteristics, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-3-carboxylic acid typically involves halogen exchange reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often employs large-scale halogen exchange reactions. The Umemoto and Balz-Schiemann reactions are also utilized for the synthesis of fluoropyridines .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Due to the strong electron-withdrawing nature of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated derivatives, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5,6-Difluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is employed in the development of imaging agents for biological applications.
Medicine: Fluorinated pyridines, including this compound, are used in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-difluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound’s electron-withdrawing properties also play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,6-Difluoropyridine: Used in the preparation of poly(pyridine ether)s.
3,5-Difluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with similar applications.
Uniqueness: 5,6-Difluoropyridine-3-carboxylic acid is unique due to the specific positioning of fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various scientific applications .
Properties
IUPAC Name |
5,6-difluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNBUWVYFMVMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466445 | |
Record name | 5,6-Difluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-33-9 | |
Record name | 5,6-Difluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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